molecular formula C24H32O6 B1670306 Desonide CAS No. 638-94-8

Desonide

Número de catálogo B1670306
Número CAS: 638-94-8
Peso molecular: 416.5 g/mol
Clave InChI: WBGKWQHBNHJJPZ-QHDHGWJCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desonide is a synthetic corticosteroid used topically for dermatologic use . It has anti-inflammatory, antipruritic, and vasoconstrictive properties . The active ingredient in Desonide is C24H32O6 .


Synthesis Analysis

Desonide can be synthesized from prednisone acetate through a series of reactions including elimination, oxidation, condensation, reduction, and hydrolysis . The process involves using sulfur dioxide in the presence of various catalysts .


Molecular Structure Analysis

Desonide has a molecular formula of C24H32O6 and a molecular weight of 416.51 . Its structure includes 8 defined stereocenters .


Chemical Reactions Analysis

The photochemistry of Desonide was studied under aerobic and anaerobic conditions with different irradiation wavelengths in acetonitrile and 2-propanol .


Physical And Chemical Properties Analysis

Desonide is a white to off-white powder. The solubility of Desonide in distilled water saturated with ether is 184 mg/L . It has a density of 1.3±0.1 g/cm3, a boiling point of 580.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.7 mmHg at 25°C .

Aplicaciones Científicas De Investigación

1. Nanoemulgel for Improved Topical Delivery of Desonide

  • Application Summary : This research aimed to develop a novel drug delivery system to improve the treatment of skin disorders. The system is comprised of a Carbopol 980-based nanoemulgel (NE-gel) containing a desonide (DES; 0.05%, w/w) nanoemulsion (NE), which has a small particle size, high encapsulation efficiency, good thermodynamic stability, good permeation ability, and high skin retention .
  • Methods of Application : DES-loaded NE (DES-NE) was prepared by high-pressure homogenization. The developed formulation was characterized by differential scanning calorimetry (DSC), X-ray diffraction, drug release, skin permeation, and drug retention .
  • Results or Outcomes : The NE-gel release process conformed to the Higuchi release model ( R2 = 0.9813). NE-gel prolonged the drug release time and allowed for reduced administration dose and frequency. The unit cumulative permeation of NE and NE-gel through the skin for 12 h was 63.13 ± 2.78 and 42.53 ± 2.06 μg/cm 2, respectively, values significantly higher ( p < 0.01) than that of the CA-gel (30.65 ± 1.25 μg/cm 2) and CA-cream (15.21 ± 0.97 μg/cm 2 ) .

2. Development and Physicochemical Characterization of Desonide-Loaded Nanocapsule Suspensions

  • Application Summary : The research aimed to develop desonide-loaded nanocapsule suspensions (D-NC) using different polymers (Eudragit S100® or Eudragit L100®) and desonide-loaded lipid-core nanocapsules (D-LNC). They were formulated by interfacial deposition using the preformed polymer method .
  • Methods of Application : Simple and sensitive methods using high-performance liquid chromatography (HPLC) were developed to quantify desonide in LNC and to study its release kinetics .
  • Results or Outcomes : The method was linear, specific, precise, and exact and therefore can be applied in quantification of D-NC and D-LNC .

3. Desonide Nanoemulsion Gel for Transdermal Absorption Drug Delivery

  • Application Summary : This research aimed to establish a desonide nanoemulsion gel (DES NE gel) for better transdermal absorption. The study provides additional evidence demonstrating the improved pharmacodynamics and safety of transdermal delivery of Desonide via nanoemulsion gel .
  • Methods of Application : Pharmacodynamics and safety of Desonide nanoemulsion gel were evaluated using Desonate® as the reference formulation. Atopic dermatitis (AD) models in KM mice were developed using 2,4-dinitrofluorobenzene (DNFB). The degree of ear swelling, ear mass difference, thymus, spleen index, and HE conventional pathology of mice were used as pharmacodynamic evaluation indexes .
  • Results or Outcomes : Medium and high doses of DES NE gel significantly ameliorated the inflammation and swelling of the ear caused by dermatitis/eczema in mice. In addition, compared with DES gel, skin irritation extent did not increase .

4. Development and Physicochemical Characterization of Desonide-Loaded Nanocapsule Suspensions

  • Application Summary : This research aimed to develop desonide-loaded nanocapsule suspensions (D-NC) using different polymers (Eudragit S100® or Eudragit L100®). The prolonged use of desonide can induce several side effects, affecting dermis and epidermis .
  • Methods of Application : The development of desonide-loaded nanocapsule suspensions was done using different polymers .
  • Results or Outcomes : The research is still ongoing and the results are yet to be published .

6. Desonide-Loaded Nanocapsule Suspensions

  • Application Summary : This research aimed to develop desonide-loaded nanocapsule suspensions (D-NC) using different polymers (Eudragit S100® or Eudragit L100®). The prolonged use of desonide can induce several side effects, affecting dermis and epidermis .
  • Methods of Application : The development of desonide-loaded nanocapsule suspensions was done using different polymers .
  • Results or Outcomes : The research is still ongoing and the results are yet to be published .

Direcciones Futuras

Desonide is widely used for the treatment of steroid-responsive dermatoses. Recent research has focused on developing new drug delivery systems to improve its treatment efficacy. For example, a novel drug delivery system comprising a Carbopol 980-based nanoemulgel containing a Desonide nanoemulsion has been developed to improve treatment of skin disorders .

Propiedades

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGKWQHBNHJJPZ-LECWWXJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046756
Record name Desonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 5.94e-02 g/L
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like other topical corticosteroids, desonide has anti-inflammatory, antipruritic and vasoconstrictive properties. The drug binds to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to genetic elements on the DNA. This activates and represses various genes. However corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Desonide

CAS RN

638-94-8
Record name Desonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desonide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J280872D1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

257-260, 274 °C
Record name Desonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desonide
Reactant of Route 2
Reactant of Route 2
Desonide
Reactant of Route 3
Desonide
Reactant of Route 4
Desonide
Reactant of Route 5
Desonide
Reactant of Route 6
Reactant of Route 6
Desonide

Citations

For This Compound
3,840
Citations
NR Kahanek, CG Gelbard… - Expert Opinion on …, 2008 - Taylor & Francis
… Objective: This article provides a review of desonide's history, … clinical efficacy and safety of desonide. Results/conclusion: … have increased desonide's versatility and patient tolerability. …
Number of citations: 30 www.tandfonline.com
NS Trookman, RL Rizer - The Journal of clinical and aesthetic …, 2011 - ncbi.nlm.nih.gov
… of desonide hydrogel 0.05% with desonide ointment 0.05… desonide hydrogel significantly better than desonide ointment for absorbability and (lack of) greasiness. Conclusion: Desonide …
Number of citations: 29 www.ncbi.nlm.nih.gov
S Freeman, A Howard, P Foley, R Rosen… - Australasian journal …, 2002 - Wiley Online Library
… This is the first study to evaluate the use of desonide 0.05% lotion for the treatment of facial dermatitis. In this study, desonide 0.05% lotion applied twice daily for 3 weeks was highly …
Number of citations: 35 onlinelibrary.wiley.com
…, Desonide Foam Phase III Clinical Study Group - Journal of the American …, 2008 - Elsevier
BACKGROUND: Desonide 0.05% was recently developed in an emulsion foam formulation. OBJECTIVE: The safety of desonide foam 0.05% in children aged 3 months to 17 years was …
Number of citations: 27 www.sciencedirect.com
A Leonardi, V Papa, G Milazzo, AG Secchi - Cornea, 2002 - journals.lww.com
… of desonide in one eye and placebo in the contralateral eye (Group A) or after topical desonide … active SAC were treated bilaterally with either desonide or fluorometholone for 3 weeks, …
Number of citations: 19 journals.lww.com
BM Phillips, FJ Sanen, JL Leeling, TL Hammes… - Toxicology and Applied …, 1971 - Elsevier
… , and ocular inflammation), desonide showed an average potency about 60 … that desonide should exhibit, on topical use, considerable antiinflammatory activity. Subsequently, desonide …
Number of citations: 12 www.sciencedirect.com
J Jorizzo, M Levy, A Lucky, J Shavin, G Goldberg… - Journal of the American …, 1995 - Elsevier
… to compare the safety and efficacy of desonide ointment and 1.0% … between hydrocortisone and desonide. The investigator's … The purpose of this study was to compare 0.05% desonide …
Number of citations: 54 www.sciencedirect.com
VD Gupta - International Journal of Pharmaceutical …, 2007 - search.proquest.com
The stability of desonide in ear drops was studied by using a stability-indicating high-performance liquid chromatographic assay method that was developed in our laboratory. The …
Number of citations: 1 search.proquest.com
B Elewski - Clinics in dermatology, 2009 - Elsevier
The treatment of seborrheic dermatitis includes topical antifungal agents to eradicate Malassezia spp, corticosteroids, which treat the inflammatory component of the disease and …
Number of citations: 34 www.sciencedirect.com
A Greenspan, JH Herndon Jr, MD Baker… - Current therapeutic …, 1993 - Elsevier
… , s Desonide has been … % desonide was developed. The aim of this study was to evaluate the efficacy and safety of the new desonide lotion formulation compared with 0.05% desonide …
Number of citations: 9 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.